molecular formula C22H28N2 B274266 1-(2,4,5-Trimethylphenyl)ethanone [1-(2,4,5-trimethylphenyl)ethylidene]hydrazone

1-(2,4,5-Trimethylphenyl)ethanone [1-(2,4,5-trimethylphenyl)ethylidene]hydrazone

Cat. No. B274266
M. Wt: 320.5 g/mol
InChI Key: REISYDLTSZBSOQ-SRPFLQSCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4,5-Trimethylphenyl)ethanone [1-(2,4,5-trimethylphenyl)ethylidene]hydrazone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as TPEH and is known for its unique properties, including its ability to act as a potent antioxidant and anti-inflammatory agent. In

Mechanism of Action

The mechanism of action of TPEH is not fully understood, but studies suggest that it works by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. TPEH has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can cause oxidative damage to cellular components. Additionally, TPEH has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
TPEH has been shown to have several biochemical and physiological effects in the body. Studies have shown that TPEH can reduce oxidative stress and inflammation, which can lead to improved cardiovascular health, reduced risk of cancer, and improved cognitive function. Additionally, TPEH has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of TPEH is its ability to act as a potent antioxidant and anti-inflammatory agent. This makes it a valuable tool for studying the effects of oxidative stress and inflammation in various disease models. Additionally, TPEH is relatively easy to synthesize and purify, making it a cost-effective compound for laboratory experiments.
One limitation of TPEH is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, TPEH has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on TPEH. One area of interest is its potential use in the treatment of neurodegenerative diseases. Studies have shown that TPEH has neuroprotective effects and may be useful in the treatment of Alzheimer's and Parkinson's disease.
Another area of interest is the development of TPEH-based drugs for the treatment of cancer. Studies have shown that TPEH can inhibit the growth of cancer cells and may be useful in the development of new cancer treatments.
Finally, further research is needed to fully understand the mechanism of action of TPEH and its potential applications in various fields of science.

Synthesis Methods

The synthesis of TPEH involves the reaction between 1-(2,4,5-trimethylphenyl)ethanone and hydrazine hydrate. The reaction takes place in the presence of a catalyst, such as acetic acid or glacial acetic acid. The resulting product is a yellow crystalline solid that can be purified through recrystallization.

Scientific Research Applications

TPEH has been extensively studied for its potential applications in various fields of science. One of the most significant areas of research is its use as an antioxidant and anti-inflammatory agent. Studies have shown that TPEH can effectively scavenge free radicals and reduce oxidative stress in the body. Additionally, TPEH has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

properties

Molecular Formula

C22H28N2

Molecular Weight

320.5 g/mol

IUPAC Name

(Z)-1-(2,4,5-trimethylphenyl)-N-[(Z)-1-(2,4,5-trimethylphenyl)ethylideneamino]ethanimine

InChI

InChI=1S/C22H28N2/c1-13-9-17(5)21(11-15(13)3)19(7)23-24-20(8)22-12-16(4)14(2)10-18(22)6/h9-12H,1-8H3/b23-19-,24-20-

InChI Key

REISYDLTSZBSOQ-SRPFLQSCSA-N

Isomeric SMILES

CC1=CC(=C(C=C1C)/C(=N\N=C(/C2=C(C=C(C(=C2)C)C)C)\C)/C)C

SMILES

CC1=CC(=C(C=C1C(=NN=C(C)C2=CC(=C(C=C2C)C)C)C)C)C

Canonical SMILES

CC1=CC(=C(C=C1C)C(=NN=C(C)C2=C(C=C(C(=C2)C)C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.